Z-Ala-Arg-Arg-MNA

Cysteine Protease Substrate Specificity Cathepsin L-like

Z-Ala-Arg-Arg-MNA (N-Cbz-L-Ala-L-Arg-L-Arg 4-methoxy-β-naphthylamide acetate salt; CAS 102047-33-6) is a synthetic fluorogenic tripeptide substrate designed for the detection and quantification of cysteine protease activity, most notably cathepsin B. The compound consists of a benzyloxycarbonyl (Z)-protected Ala-Arg-Arg peptide sequence conjugated to a 4-methoxy-β-naphthylamine (MNA) leaving group that releases a fluorescent signal (excitation 335–350 nm, emission 410–440 nm) upon enzymatic cleavage.

Molecular Formula C34H46N10O6
Molecular Weight 690.8 g/mol
Cat. No. B13802286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-Ala-Arg-Arg-MNA
Molecular FormulaC34H46N10O6
Molecular Weight690.8 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC2=CC=CC=C2C(=C1)OC)NC(=O)OCC3=CC=CC=C3
InChIInChI=1S/C34H46N10O6/c1-21(41-34(48)50-20-22-10-4-3-5-11-22)29(45)43-27(15-9-17-40-33(37)38)31(47)44-26(14-8-16-39-32(35)36)30(46)42-24-18-23-12-6-7-13-25(23)28(19-24)49-2/h3-7,10-13,18-19,21,26-27H,8-9,14-17,20H2,1-2H3,(H,41,48)(H,42,46)(H,43,45)(H,44,47)(H4,35,36,39)(H4,37,38,40)/t21-,26-,27-/m0/s1
InChIKeyFDRPHVPMXLXYNU-PUUVEUEGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Z-Ala-Arg-Arg-MNA (Cathepsin B Substrate II) – A Fluorogenic Tripeptide Substrate for Selective Cysteine Protease Activity Assays


Z-Ala-Arg-Arg-MNA (N-Cbz-L-Ala-L-Arg-L-Arg 4-methoxy-β-naphthylamide acetate salt; CAS 102047-33-6) is a synthetic fluorogenic tripeptide substrate designed for the detection and quantification of cysteine protease activity, most notably cathepsin B. The compound consists of a benzyloxycarbonyl (Z)-protected Ala-Arg-Arg peptide sequence conjugated to a 4-methoxy-β-naphthylamine (MNA) leaving group that releases a fluorescent signal (excitation 335–350 nm, emission 410–440 nm) upon enzymatic cleavage. It is supplied as an acetate salt, typically at ≥98% purity (TLC), as a powder soluble in ethanol, and is stored at −20°C.

Why Generic Substitution Fails: Divergent Enzyme Recognition of Z-Ala-Arg-Arg-MNA vs. Common In-Class MNA Peptide Substrates


Fluorogenic MNA peptide substrates are not interchangeable. The P3 alanine residue in Z-Ala-Arg-Arg-MNA confers a distinct enzyme recognition profile that is absent in the widely used Z-Phe-Arg-MNA and the shorter Z-Arg-Arg-MNA. [1] Empirically, a cathepsin L-like cysteine proteinase from cyst nematodes hydrolyzes Z-Ala-Arg-Arg-MNA and Z-Phe-Arg-MNA but does not cleave Z-Arg-Arg-MNA or L-Arg-NA, demonstrating that the absence of the P3 residue abolishes substrate recognition entirely. [1] Conversely, Z-Phe-Arg-MNA is cleaved by both cathepsin B and cathepsin L, whereas Z-Ala-Arg-Arg-MNA exhibits a narrower selectivity window. [1][2] Additionally, the enzyme activity hydrolyzing Z-Ala-Arg-Arg-MNA in intestinal brush-border membranes is biochemically and pharmacologically distinct from the activities cleaving azocasein or α-casein, confirming that even among MNA substrates, the peptide sequence dictates which specific endopeptidase is being measured. [3] Substituting Z-Ala-Arg-Arg-MNA with a generic MNA substrate therefore risks measuring a different, or broader, enzyme population, invalidating comparative enzyme activity data.

Z-Ala-Arg-Arg-MNA: Quantitative Head-to-Head Differentiation Evidence for Scientific Selection


Evidence 1: Absolute Discrimination Against Z-Arg-Arg-MNA – Z-Ala-Arg-Arg-MNA Is Hydrolyzed While Z-Arg-Arg-MNA Is Completely Resistant

In a direct head-to-head histochemical comparison using cryostat sections of cyst nematodes (Heterodera glycines), a cathepsin L-like cysteine proteinase hydrolyzed Z-Ala-Arg-Arg-MNA and Z-Phe-Arg-MNA but failed to cleave Z-Arg-Arg-MNA or L-Arg-NA. [1] The target compound Z-Ala-Arg-Arg-MNA thus accesses a protease active site that the shorter Z-Arg-Arg-MNA cannot engage, providing a qualitative binary differentiation (cleavage vs. no cleavage).

Cysteine Protease Substrate Specificity Cathepsin L-like

Evidence 2: Disease-Associated Differential Hydrolysis Rate – Z-Ala-Arg-Arg-MNA Activity Is Significantly Decreased in Lung, Kidney, and Ileum Cancer vs. Normal State

In a clinical biochemistry study, the rate of Z-Ala-Arg-Arg-MNA hydrolysis in blood serum was compared between patients with malignant tumors (lung, kidney, ileum cancer) and glomerulonephritis versus normal controls. [1] The hydrolysis rate was decreased in all cancer conditions studied relative to the normal state. [1] The cysteine-dependent cathepsin B-like proteinase responsible for this hydrolysis was not detected in blood serum under either normal or pathological conditions, indicating the measured activity originates from a distinct, non-serum enzyme pool. [1]

Cancer Biomarker Serum Peptide Hydrolase Diagnostic Substrate

Evidence 3: Spectral Window Differentiation – MNA Leaving Group Occupies a Distinct Fluorescence Channel from AMC-Based Substrates

Z-Ala-Arg-Arg-MNA releases 4-methoxy-β-naphthylamine (4MβNA) upon cleavage, with excitation at 335–350 nm and emission at 410–440 nm. In contrast, the widely used Z-Ala-Arg-Arg-AMC (Z-ARR-AMC) releases 7-amino-4-methylcoumarin (AMC), with excitation at 360–380 nm and emission at 430–460 nm. Although the emission ranges partially overlap, the distinct excitation maxima and the ~25 nm blue-shifted emission of MNA relative to AMC allow the two leaving-group chemistries to be used in orthogonal or multiplexed protease assays without requiring complete spectral separation.

Fluorogenic Assay Multiplex Detection Spectral Unmixing

Evidence 4: Distinct Enzyme Identity – Z-Ala-Arg-Arg-MNA Hydrolyzing Activity Is Biochemically Separable from General Proteolytic Activity on Azocasein and α-Casein

In rat and human intestinal brush-border membrane preparations, the enzyme activity hydrolyzing Z-Ala-Arg-Arg-MNA exhibited biochemical properties (pH optimum, inhibitor sensitivity) that were demonstrably different from the activity hydrolyzing azocasein or α-casein. [1] Both activities were phosphoramidon-insensitive and maximal at neutral to alkaline pH, but the Z-Ala-Arg-Arg-MNA-hydrolyzing enzyme was characterized as a distinct neutral endopeptidase, separate from pancreatic proteases. [1] This indicates that Z-Ala-Arg-Arg-MNA does not merely report on general proteolytic capacity but detects a specific endopeptidase population.

Neutral Endopeptidase Brush-Border Membrane Enzyme Characterization

Evidence 5: Differential Substrate Ranking – Z-Ala-Arg-Arg-MNA Is the Least Preferred Among Five MNA Substrates for Goat Brain Cathepsin L-Like Proteinase

In a purified goat brain cathepsin L-like cysteine proteinase preparation, five synthetic chromogenic MNA substrates were tested head-to-head. Z-Phe-Arg-4mβNA was the most efficiently hydrolyzed (Km = 0.06 mM), followed in descending order by Z-Val-Lys-Lys-Arg-4mβNA, Z-Phe-Val-Arg-4mβNA, Z-Arg-Arg-4mβNA, and Z-Ala-Arg-Arg-4mβNA, which ranked last. [1] This ranking demonstrates that Z-Ala-Arg-Arg-MNA is a relatively poor substrate for this particular cathepsin L-like enzyme compared to other MNA substrates, which—counterintuitively—is a differentiating asset when selective detection of cathepsin B over cathepsin L is desired.

Cathepsin L-like Substrate Profiling Km Ranking

Evidence 6: Validated Commercial Purity Specification – ≥98% (TLC) Enables Reproducible Quantitative Enzyme Kinetics

The Sigma-Aldrich product (C8536) is specified at ≥98% purity by TLC, supplied as an acetate salt powder, with defined solubility (ethanol: 10 mg/mL, clear, colorless) and storage at −20°C. Echelon Biosciences independently specifies >96% purity for its Z-Ala-Arg-Arg-4MbNA product. These specifications are critical because even small amounts of peptide impurities (e.g., deletion sequences or hydrolyzed byproducts) can act as competitive inhibitors or contribute to background fluorescence, skewing Km, Vmax, and IC50 determinations.

Quality Control Enzyme Kinetics Reproducibility

Z-Ala-Arg-Arg-MNA: Best-Validated Research and Industrial Application Scenarios


Scenario 1: Selective Cathepsin B Activity Detection in Complex Tissue Homogenates Where Cathepsin L Co-Expression Would Confound Z-Phe-Arg-MNA-Based Assays

In tissues co-expressing cathepsin B and cathepsin L (e.g., inflamed gingiva, thyroid, brain), Z-Phe-Arg-MNA is cleaved by both proteases, producing a composite signal that cannot be deconvoluted without selective inhibitors. [1] Z-Ala-Arg-Arg-MNA, by contrast, shows poor hydrolysis by purified cathepsin L-like enzymes (ranked last among five MNA substrates in goat brain) and thus preferentially reports on cathepsin B-like activity. [2] This makes Z-Ala-Arg-Arg-MNA the substrate of choice when the experimental objective is to isolate the cathepsin B contribution from total cysteine protease activity, as demonstrated in histochemical studies of human gingiva. [1]

Scenario 2: Multiplexed Fluorogenic Protease Panel Assays Requiring Spectral Discrimination from AMC-Based Readouts

High-throughput screening laboratories often run multiple protease assays in parallel wells or sequentially in the same well using orthogonal fluorophores. Z-Ala-Arg-Arg-MNA (4MβNA: Ex 335–350 nm / Em 410–440 nm) occupies a spectral window that is distinguishable from the commonly used AMC fluorophore (Ex 360–380 nm / Em 430–460 nm). This allows a cathepsin B activity measurement with Z-Ala-Arg-Arg-MNA to be multiplexed with, for example, a proteasome trypsin-like activity assay using Z-Ala-Arg-Arg-AMC, without requiring sequential reagent addition or spectral unmixing algorithms, provided appropriate filter sets are used.

Scenario 3: Characterization of Novel Neutral Endopeptidases in Brush-Border Membrane Preparations Distinct from Pancreatic Proteases

Z-Ala-Arg-Arg-MNA was the key substrate that enabled the discovery and biochemical characterization of two novel phosphoramidon-insensitive neutral endopeptidases in rat and human intestinal brush-border membranes. [3] Because the enzyme hydrolyzing Z-Ala-Arg-Arg-MNA was shown to be distinct from the activity cleaving azocasein or α-casein, researchers studying intestinal proteolysis or designing digestive enzyme inhibitors should select Z-Ala-Arg-Arg-MNA to specifically probe this endopeptidase population rather than relying on general protein substrates that conflate multiple protease activities. [3]

Scenario 4: Disease-Associated Protease Activity Profiling in Oncology and Nephrology Serum Studies

Z-Ala-Arg-Arg-MNA hydrolysis in blood serum exhibits disease-specific differential activity: it is decreased in lung, kidney, and ileum cancer as well as in glomerulonephritis compared to normal controls. [4] This directional change is distinct from that of Leu-NA and Gly-Phe-NA substrates, which show increased hydrolysis in cancer. [4] For clinical researchers building serum-based protease activity panels for disease stratification, Z-Ala-Arg-Arg-MNA provides a counter-directional signal that can enhance the discriminatory power of multi-substrate diagnostic algorithms, provided the limitations regarding the absence of the relevant enzyme in serum under both normal and disease states are accounted for. [4]

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